molecular formula C14H10BrFO2 B1270615 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde CAS No. 423724-34-9

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Cat. No. B1270615
CAS RN: 423724-34-9
M. Wt: 309.13 g/mol
InChI Key: HBVGTRXZCYYPHM-UHFFFAOYSA-N
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Description

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is a biochemical compound used in proteomics research . It has a molecular formula of C14H10BrFO2 and a molecular weight of 309.13 .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is 1S/C14H10BrFO2/c15-12-3-6-14 (11 (7-12)8-17)18-9-10-1-4-13 (16)5-2-10/h1-8H,9H2 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.


Physical And Chemical Properties Analysis

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde has a molecular weight of 309.13 .

Scientific Research Applications

Life Science Research

This compound could be used in various life science research applications . Life science research often involves the study of biological systems and can range from the study of the molecular biology of individual cells to the study of complex ecosystems.

Material Science Research

Material science research involves the study of the properties and applications of materials of construction or manufacture (such as ceramics, metals, polymers, and composites) . “5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde” could potentially be used in this field, although the specific applications would depend on the research context.

Chemical Synthesis

This compound could be used as an intermediate in chemical synthesis . Chemical synthesis involves the creation of complex chemical compounds from simpler ones. It is fundamental to many branches of industry, particularly pharmaceuticals.

Chromatography

Chromatography is a laboratory technique for the separation of a mixture . “5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde” could potentially be used in this context, although the specific applications would depend on the research context.

Analytical Research

Analytical research often involves the use of sophisticated analytical techniques to understand the composition and structure of matter . “5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde” could potentially be used in this field, although the specific applications would depend on the research context.

Proteomics Research

Proteomics is the large-scale study of proteins, particularly their structures and functions . “5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde” could potentially be used in proteomics research, although the specific applications would depend on the research context.

Mechanism of Action

The mechanism of action for 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde is not specified in the search results. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Future Directions

The future directions of research involving 5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

5-bromo-2-[(4-fluorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVGTRXZCYYPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-hydroxy-benzaldehyde (5 g, 25 mmol), KI (2 g) and K2CO3 (7 g, 50 mmol) in DMF (100 mL) was added 1-chloromethyl-4-fluoro-benzene (3.96 g, 28 mmol). The mixture was heated at 140° C. for 2 h, then cooled to room temperature, partitioned between water and ethyl acetate. The organic layer was washed with water for 3 times, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound (4.5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step Two

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